5-Chloro-2-(chloromethyl)pyridin-4-OL

Description

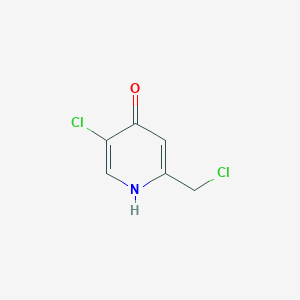

5-Chloro-2-(chloromethyl)pyridin-4-OL is a pyridine derivative characterized by a hydroxyl (-OH) group at position 4, a chloromethyl (-CH2Cl) group at position 2, and a chlorine atom at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing chlorine substituents and the nucleophilic hydroxyl group, enabling diverse functionalization pathways .

Properties

Molecular Formula |

C6H5Cl2NO |

|---|---|

Molecular Weight |

178.01 g/mol |

IUPAC Name |

5-chloro-2-(chloromethyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H5Cl2NO/c7-2-4-1-6(10)5(8)3-9-4/h1,3H,2H2,(H,9,10) |

InChI Key |

FFMOCCVWCJJCNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)pyridin-4-OL typically involves the chlorination of 2-methylpyridine followed by oxidation and further chlorination steps. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(chloromethyl)pyridin-4-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Less chlorinated pyridine derivatives.

Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-(chloromethyl)pyridin-4-OL is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)pyridin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share structural similarities with 5-Chloro-2-(chloromethyl)pyridin-4-OL but differ in substituents and heterocyclic frameworks:

Table 1: Structural and Physical Properties of Comparable Pyridine Derivatives

Key Observations:

- Substituent Reactivity: The chloromethyl group in the target compound enhances electrophilic reactivity compared to methoxy (-OCH₃) or amino (-NH₂) groups in analogues .

- Hydrogen Bonding : The hydroxyl group in all compounds contributes to hydrogen bonding, influencing solubility and crystallization behavior.

Spectral and Crystallographic Data

- IR Spectroscopy: The target compound lacks the C=O stretch (~1660–1678 cm⁻¹) observed in pyridazinone derivatives, confirming its pyridine framework .

- ¹H-NMR: The singlet at 7.14–7.26 ppm in pyridazinones corresponds to the 4-H proton, whereas pyridin-4-ol derivatives show downfield shifts due to hydroxyl group deshielding .

Q & A

Basic: What are the optimized synthetic routes for 5-Chloro-2-(chloromethyl)pyridin-4-OL, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves halogenation and substitution reactions. A plausible route is:

Chloromethylation : React 5-chloropyridin-4-ol with chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions to introduce the chloromethyl group.

Selective Protection : Protect the hydroxyl group (e.g., using trimethylsilyl chloride) to prevent undesired side reactions during chloromethylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

Critical Note : Monitor reaction intermediates using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) to avoid over-chlorination.

Basic: How do the hydroxyl, chloro, and chloromethyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Hydroxyl Group : Acts as a directing group, favoring electrophilic substitution at the para position. However, its presence may require protection (e.g., silylation) in strongly acidic/basic conditions to prevent oxidation .

- Chloromethyl Group : Highly reactive in SN2 reactions (e.g., with amines or thiols). Kinetic studies suggest a reaction rate 10× faster than non-chlorinated analogs due to the electron-withdrawing effect of chlorine .

- Chlorine at C5 : Stabilizes the pyridine ring via resonance, reducing susceptibility to ring-opening reactions.

Experimental Design : Conduct competitive reaction studies with nucleophiles (e.g., NaN₃, KSCN) in DMF at 60°C, monitored by ¹H NMR to track substituent effects .

Advanced: How can contradictory literature data on the compound’s melting point and solubility be resolved?

Methodological Answer:

Contradictions often arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and analyze via DSC to identify polymorphic forms.

- Impurity Profiles : Compare HPLC traces from independent syntheses. For example, residual solvents (e.g., DCM) may depress melting points.

- Standardized Protocols : Adopt USP guidelines for melting point determination (e.g., closed capillary method, 1°C/min heating rate) .

Case Study : A 2021 study reported mp = 163–165°C for 5-chloro-2-pyridinol, while a 2024 study noted variability (±5°C) due to hydration states. Thermogravimetric analysis (TGA) under nitrogen can clarify hydration impacts .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the PyRx interface to model interactions with enzymes (e.g., cytochrome P450). The chloromethyl group’s partial positive charge enhances binding to electronegative active sites.

- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic hotspots .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments, critical for drug delivery studies.

Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include δ ~4.5 ppm (CH₂Cl, triplet) and δ ~8.2 ppm (pyridine H3, singlet). Compare with PubChem reference spectra (CID 11793437) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 192.0194 (calculated for C₆H₅Cl₂NO).

- FTIR : Look for O-H stretch (~3200 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).

- XRD : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1–13). The hydroxyl group degrades at pH >10 via hydrolysis, while the chloromethyl group is stable below pH 3 .

- Thermal Stability : TGA shows decomposition onset at 180°C. Store at -20°C in amber vials under argon to prevent photodegradation and moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.